molecular formula C62H111N11O12 B7760023 Cyclosporine A

Cyclosporine A

Cat. No.: B7760023
M. Wt: 1202.6 g/mol
InChI Key: PMATZTZNYRCHOR-IMVLJIQESA-N
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Description

Cyclosporine A is a cyclic peptide with potent immunosuppressive properties. It was first isolated from the fungus Tolypocladium inflatum in 1970 by Borel and Stahelin. This compound has revolutionized the field of organ transplantation by significantly reducing the incidence of organ rejection. It is also used in the treatment of various autoimmune diseases, such as rheumatoid arthritis and psoriasis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cyclosporine A involves the formation of a cyclic undecapeptide consisting of 11 amino acids. The key steps include the preparation of the novel amino acid (4R)-4-((E)-2-butenyl-4,N-dimethyl-L-threonine) and its incorporation into the peptide chain. The synthesis is typically carried out using solid-phase peptide synthesis (SPPS) techniques, which allow for the sequential addition of amino acids to a growing peptide chain .

Industrial Production Methods: Industrial production of this compound involves fermentation processes using the fungus Tolypocladium inflatum. The fermentation is carried out in large bioreactors under controlled conditions to optimize the yield of the compound. The crude product is then purified using various chromatographic techniques to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Cyclosporine A undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its pharmacological properties or reduce its toxicity .

Common Reagents and Conditions: Common reagents used in the chemical reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under mild conditions to preserve the integrity of the peptide structure .

Major Products Formed: The major products formed from the chemical reactions of this compound include various analogues with modified side chains. These analogues are often tested for their immunosuppressive activity and other pharmacological properties .

Scientific Research Applications

Cyclosporine A has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying peptide synthesis and modification. In biology, it is used to study the mechanisms of immunosuppression and T-cell activation. In medicine, it is used to prevent organ rejection in transplant patients and to treat autoimmune diseases. In industry, it is used in the development of new immunosuppressive drugs and formulations .

Mechanism of Action

Cyclosporine A exerts its effects by inhibiting the activity of calcineurin, a protein phosphatase involved in the activation of T-cells. By binding to cyclophilin, a cytosolic protein, this compound forms a complex that inhibits calcineurin. This inhibition prevents the dephosphorylation and activation of nuclear factor of activated T-cells (NFAT), a transcription factor essential for the production of interleukin-2 and other cytokines. As a result, T-cell activation and proliferation are suppressed .

Comparison with Similar Compounds

Cyclosporine A is often compared with other immunosuppressive agents such as tacrolimus and rapamycin. While all three compounds inhibit T-cell activation, they do so through different mechanisms. Tacrolimus, like this compound, inhibits calcineurin but binds to a different cytosolic protein called FK506-binding protein (FKBP). Rapamycin, on the other hand, inhibits the mammalian target of rapamycin (mTOR) pathway, which is involved in cell growth and proliferation. This compound is unique in its ability to selectively inhibit T-cell activation without affecting other immune cells .

List of Similar Compounds:
  • Tacrolimus
  • Rapamycin
  • Everolimus
  • Sirolimus

Properties

IUPAC Name

30-ethyl-33-[(E)-1-hydroxy-2-methylhex-4-enyl]-1,4,7,10,12,15,19,25,28-nonamethyl-6,9,18,24-tetrakis(2-methylpropyl)-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C62H111N11O12/c1-25-27-28-40(15)52(75)51-56(79)65-43(26-2)58(81)67(18)33-48(74)68(19)44(29-34(3)4)55(78)66-49(38(11)12)61(84)69(20)45(30-35(5)6)54(77)63-41(16)53(76)64-42(17)57(80)70(21)46(31-36(7)8)59(82)71(22)47(32-37(9)10)60(83)72(23)50(39(13)14)62(85)73(51)24/h25,27,34-47,49-52,75H,26,28-33H2,1-24H3,(H,63,77)(H,64,76)(H,65,79)(H,66,78)/b27-25+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMATZTZNYRCHOR-IMVLJIQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)CC=CC)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
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Isomeric SMILES

CCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)C/C=C/C)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
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Molecular Formula

C62H111N11O12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Record name CYCLOSPORIN A
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Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
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Molecular Weight

1202.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
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Physical Description

Cyclosporin a appears as white prismatic needles (from acetone) or white powder. (NTP, 1992), White solid; [Merck Index] White powder; [MSDSonline]
Details National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina.
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Details National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina.
Record name Cyclosporin A
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Solubility

Slightly soluble (NTP, 1992), Slightly soluble in water and saturated hydrocarbons; very soluble in methanol, acetone, and diethyl ether, Sol in chloroform
Details Budavari, S. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Whitehouse Station, NJ: Merck and Co., Inc., 1996., p. 465
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Details Budavari, S. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Whitehouse Station, NJ: Merck and Co., Inc., 1996., p. 465
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Mechanism of Action

Cyclosporine suppresses some humoral immunity but is more effective against T cell-dependent immune mechanisms such as those underlying transplant rejection & some forms of autoimmunity. It preferentially inhibits antigen-triggered signal transduction in T lymphocytes, blunting expression of many lymphokines, including /(interleukin-2)/ IL-2, as well as expression of antiapoptotic proteins. Cyclosporine forms a complex with cyclophilin, a cytoplasmic receptor protein present in target cells. This complex binds to calcineurin, inhibiting Ca2+ stimulated dephosphorylation of the cytosolic component of NFAT. When the cytoplasmic component of NFAT is dephosphorylated, it translocates to the nucleus, where it complexes with nuclear components required for complete T-cell activation, including transactivation of IL-2 & other lymphokine genes. Calcineurin enzymatic activity is inhibited following physical interaction with the cyclosporine/cyclophilin complex. This results in the blockade of NFAT dephosphorylation; thus, the cytoplasmic component of NFAT does not enter the nucleus, gene transcription is not activated, & the T lymphocyte fails to respond to specific antigenic stimulation Cyclosporine also increases expression of transforming growth fact /beta/ (TGF-B), a potent inhibitor of IL-2-stimulated T-cell proliferation & generation of cytotoxic T lymphocytes (CTL)., The exact mechanism of action is unknown but seems to be related to the inhibition of production and release of interleukin-2, which is a proliferative factor necessary for the induction of cytotoxic T lymphocytes in response to alloantigenic challenge, and which plays a major role in both cellular and humoral immune responses. Cyclosporine does not affect the nonspecific defense system of the most and does not cause significant myelosuppression., The major pharmacodynamic action of cyclosporin within T cells is calcineurin inhibition. The complex cyclophilin-cyclosporin competitively binds to the Ca(2+)- & calmodulin-dependent phosphatase calcineurin which then inhibits downstream dephosphorylation & activation of NFAT(transcription factor). The greatest calcineurin inhibition is seen 1-2 hr after admin of Neoral in parallel to the highest blood concn., Treatment of patients after organ transplantation with the immunosuppressive drug cyclosporin A (CsA) is often accompanied by impaired glucose tolerance, thus promoting the development of diabetes mellitus. ... /The authors/ show that 2-5 microM CsA diminishes glucose-induced insulin secretion of isolated mouse pancreatic islets in vitro by inhibiting glucose-stimulated oscillations of the cytoplasmic free-Ca(2+) concn [Ca(2+)](c). This effect is not due to an inhibition of calcineurin, which mediates the immunosuppressive effect of CsA, because other calcineurin inhibitors, deltamethrin & tacrolimus, did not affect the oscillations in [Ca(2+)](c) of the B-cells. The CsA-induced decr in [Ca(2+)](c) to basal values was not caused by a direct inhibition of L-type Ca(2+) channels. CsA is known to be a potent inhibitor of the mitochondrial permeability transition pore (PTP), which ... /the authors/ recently suggested to be involved in the regulation of oscillations. Consequently, CsA also inhibited the oscillations of the cell membrane potential, & it is shown that these effects could not be ascribed to cellular ATP depletion. However, the mitochondrial membrane potential Delta Psi was affected by CsA by inhibiting the oscillations in Delta Psi. ... The observed reduction in [Ca(2+)](c) could be counteracted by the K(+)(ATP) channel blocker tolbutamide, indicating that the stimulus-secretion coupling was interrupted before the closure of K(+)(ATP) channels. It is concluded that CsA alters B-cell function by inhibiting the mitochondrial PTP. This terminates the oscillatory activity that is indispensable for adequate insulin secretion. Thus, CsA acts on different targets to induce the immunosuppressive & the diabetogenic effect., CsA increases CTGF, collagen I, & collagen III mRNA expressions in the heart. The induction of CTGF gene is mediated, at least in part, by angiotensin II.
Details PMID:11349731, Finckenberg P et al; Transplantation 71 (7): 951-958 (2001)
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Color/Form

Forms white prismatic crystals from acetone

CAS No.

59865-13-3
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Melting Point

298 to 304 °F (NTP, 1992), 148-151 °C
Details Budavari, S. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Whitehouse Station, NJ: Merck and Co., Inc., 1996., p. 465
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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